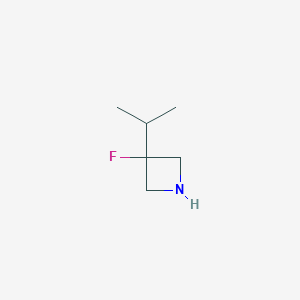

3-Fluoro-3-isopropyl-azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis and Medicinal Chemistry

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are crucial components in the design of biologically active molecules. rsc.orgnih.gov Their prevalence in medicinal chemistry is not accidental but is a consequence of their unique structural and reactive properties. rsc.orgresearchgate.net

Four-membered rings like azetidine are characterized by significant ring strain, a result of deviations from ideal bond angles. arkat-usa.org The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. rsc.org This inherent strain is a key feature that dictates its chemical behavior. rsc.org

While highly strained, the azetidine ring is notably more stable and easier to handle than its three-membered counterpart, aziridine (B145994). rsc.orgrsc.orgresearchgate.net This balance of high strain energy and satisfactory stability allows for unique reactivity that can be initiated under specific conditions, making azetidines versatile intermediates in organic synthesis. rsc.orgrsc.org The strain can be harnessed for ring-opening reactions, providing access to a variety of functionalized linear amine derivatives. rsc.org

Ring Strain of Small Saturated Heterocycles

| Heterocycle | Ring Strain (kcal/mol) |

|---|---|

| Aziridine | 26.7 - 27.7 |

| Azetidine | 25.2 - 25.4 |

| Pyrrolidine | 5.4 - 5.8 |

This table presents approximate ring strain energies, highlighting the intermediate strain of the azetidine ring.

In medicinal chemistry, certain molecular structures, known as "privileged scaffolds," are recurrent motifs found in a wide range of biologically active compounds. Azetidines are considered privileged scaffolds because their rigid, three-dimensional structure can effectively orient substituents in space, facilitating precise interactions with biological targets like enzymes and receptors. rsc.org This structural rigidity, combined with improved physicochemical properties such as solubility, makes them attractive alternatives to more common five- and six-membered rings. researchgate.net

Importance of Fluorination in Heterocyclic Systems for Advanced Chemical Applications

The introduction of fluorine into organic molecules, particularly heterocycles, is a well-established strategy for modulating their chemical and biological properties. arkat-usa.org Over 20% of modern pharmaceuticals contain fluorine, a testament to the profound impact of this element. nih.gov

The strategic placement of fluorine can lead to significant improvements in a molecule's profile.

Effects of Fluorine Incorporation on Molecular Properties

| Property | Effect of Fluorination | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The carbon-fluorine (C-F) bond is very strong, making it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). |

| Bioavailability | Can be enhanced | Fluorine can modulate the basicity (pKa) of nearby functional groups, improving a molecule's absorption and distribution characteristics. |

| Lipophilicity | Can be altered | Fluorination can increase lipophilicity, which may enhance membrane permeability and penetration into hydrophobic protein pockets. |

| Binding Affinity | Can be improved | Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding. |

The synthesis of fluorinated azetidines presents unique challenges due to the inherent strain of the ring system. rsc.org However, several synthetic strategies have been developed. Common methods include the deoxofluorination of the corresponding hydroxy-azetidines using reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org Another approach involves the bromofluorination of alkenyl precursors followed by cyclization to form the 3-fluoroazetidine (B1273558) ring. arkat-usa.orgresearchgate.net More recently, methods for the site-selective nucleophilic ring-opening of activated azetidinium salts with fluoride (B91410) ions have also been demonstrated, providing another route to fluorinated amine structures. rsc.org

Fluorinated azetidines are recognized as highly valuable building blocks for the synthesis of more complex molecules, especially in the pharmaceutical industry. arkat-usa.orgacs.org Their incorporation can bestow the beneficial properties of both the azetidine scaffold and the fluorine atom onto a target molecule. These building blocks offer a reliable method for introducing the fluorinated azetidine motif without having to perform challenging fluorination reactions late in a complex synthetic sequence. acs.org

Overview of Research on 3-Fluoro-3-isopropyl-azetidine and Related Derivatives

While specific research focusing exclusively on this compound is limited in publicly accessible literature, extensive work on closely related 3-fluoro-3-alkyl-azetidines provides a strong foundation for understanding its probable synthesis and properties. arkat-usa.org

Research by De Kimpe and coworkers has detailed a viable synthetic pathway to 1-Boc-3-fluoro-3-methylazetidine. arkat-usa.org This route begins with 2-methyl-2-propenyl chloride, which is converted to an alkenyl azide (B81097). A key step is the regioselective bromofluorination of the double bond, followed by reduction of the azide and subsequent base-induced intramolecular cyclization to form the 3-fluoro-3-methylazetidine (B2432997) ring. arkat-usa.org It is chemically plausible that this strategy could be adapted for the synthesis of the 3-isopropyl analogue by starting with a correspondingly substituted alkenyl precursor.

The synthesis of 3,3-disubstituted azetidines, in general, is an active area of investigation. nih.gov Methods often involve the functionalization of pre-formed azetidine rings. For instance, the conversion of azetidin-3-ols into carbocation intermediates allows for the introduction of various nucleophiles at the C3 position. nih.gov The synthesis of azetidin-3-ones also provides a key intermediate that can be reacted with organometallic reagents (e.g., Grignard reagents) to install alkyl groups at the C3 position, which could then be followed by a deoxofluorination step. nih.gov These general strategies for creating 3,3-disubstituted systems are applicable to the conceptual synthesis of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

3-fluoro-3-propan-2-ylazetidine |

InChI |

InChI=1S/C6H12FN/c1-5(2)6(7)3-8-4-6/h5,8H,3-4H2,1-2H3 |

InChI Key |

YJGUQPCXKVQWQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CNC1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 3 Isopropyl Azetidine and Its Analogs

Cyclization Strategies for Azetidine Ring Formation

Cycloaddition Approaches for 2-Azetidinones (Lactam Derivatives)

2-Azetidinones, commonly known as β-lactams, are crucial intermediates in synthetic chemistry. They can be readily reduced to the corresponding azetidines, making their synthesis a vital gateway to functionalized azetidine rings. acs.org Cycloaddition reactions are among the most powerful strategies for constructing the β-lactam core.

The Reformatsky reaction traditionally involves the condensation of an α-halo ester with an aldehyde or ketone using metallic zinc to produce a β-hydroxy-ester. wikipedia.org An important variation, the aza-Reformatsky reaction (or Blaise reaction), utilizes an imine as the electrophile to generate β-lactams or β-amino esters. wikipedia.orgbeilstein-journals.org This approach can be adapted to synthesize 3-fluoro-2-azetidinones, which are direct precursors to 3-fluoroazetidines.

The synthesis would proceed by reacting an appropriate imine with the Reformatsky reagent generated from an α-halo-α-fluoro ester (e.g., ethyl bromofluoroacetate). The key reagent is an organozinc enolate, which is less reactive than Grignard reagents or lithium enolates, preventing undesired reactions with the ester functionality. wikipedia.org The reaction mechanism involves the insertion of zinc into the carbon-halogen bond of the α-halo-α-fluoro ester, followed by nucleophilic addition of the resulting zinc enolate to the imine. wikipedia.org Subsequent cyclization of the intermediate yields the 3-fluoro-2-azetidinone ring. The choice of metal can be expanded beyond zinc to include samarium, chromium, and others, which can influence the reaction's efficiency and stereoselectivity. nih.gov

The Staudinger synthesis is a cornerstone of β-lactam chemistry, involving a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. wikipedia.org This non-photochemical reaction is highly versatile for creating a wide array of substituted 2-azetidinones. organic-chemistry.org The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org Subsequent conrotatory ring closure of this intermediate yields the final β-lactam product. researchgate.net

The stereochemical outcome of the Staudinger reaction is a critical and complex issue, heavily influenced by the substituents on both reactants and the reaction conditions. wikipedia.orgresearchgate.net

(E)-imines generally lead to cis-β-lactams, while (Z)-imines tend to form trans-β-lactams. wikipedia.org

Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-isomer. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the ring closure, allowing for potential isomerization of the intermediate and leading to a preference for the trans-product. organic-chemistry.org

Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ just before reacting with the imine. organic-chemistry.org

Table 3: Stereochemical Influence in the Staudinger Synthesis

| Ketene Substituent (R¹) | Imine N-Substituent (R³) | Predominant Product Stereochemistry | Rationale | Citation(s) |

| Electron-donating (e.g., Alkoxy) | Electron-withdrawing (e.g., Tosyl) | cis | Accelerated direct ring closure | organic-chemistry.org |

| Electron-withdrawing (e.g., Phthalimido) | Electron-donating (e.g., Alkyl) | trans | Slower ring closure allows intermediate isomerization | wikipedia.orgorganic-chemistry.org |

Fluorination Strategies at the 3-Position of Azetidine Ring

Direct fluorination of a pre-existing azetidine ring offers a convergent and efficient route to target molecules. This approach is particularly useful when the required hydroxylated precursor is readily accessible.

One of the most prominent methods for synthesizing 3-fluoroazetidines is the deoxofluorination of the corresponding 3-hydroxyazetidine precursors. arkat-usa.org This transformation involves the direct replacement of a hydroxyl group with a fluorine atom. Diethylaminosulfur trifluoride (DAST) and its less volatile analog, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this purpose. researchgate.netnih.gov

The reaction mechanism involves the activation of the alcohol by DAST to form an intermediate fluorosulfite ester. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride (B91410) ion, typically proceeding with an inversion of stereochemistry (Sₙ2 mechanism). nih.gov This stereospecificity is highly valuable for controlling the configuration at the C3 position. nih.gov The reaction is generally performed under mild conditions and is tolerant of many functional groups, though care must be taken due to the potential for side reactions and the hazardous nature of the reagents. researchgate.netdurham.ac.uk This method has been successfully applied to the synthesis of various 3-fluoroazetidine (B1273558) and 3-fluoropyrrolidine (B48656) building blocks. arkat-usa.org

Table 4: Deoxofluorination of Alcohols using DAST

| Substrate | Reagent | Conditions | Product | Key Feature | Citation(s) |

| Cyclic α-hydroxy-β-ketoester | DAST | CH₂Cl₂, room temp | α-fluoro-β-ketoester | High stereospecificity (inversion) | nih.gov |

| Primary/Secondary Alcohols | DAST | Various | Alkyl Fluorides | General conversion of C-OH to C-F | researchgate.net |

| β-hydroxy amides | DAST / Deoxo-Fluor | CH₂Cl₂ | Oxazolines | Cyclodehydration side reaction/application | nih.gov |

| Geraniol (Allylic Alcohol) | DAST | Flow microreactor | Allylic Fluoride | High selectivity via Sₙ2' mechanism | durham.ac.uk |

Electrophilic Fluorination with N-Fluorodibenzenesulfonimide (NFSI)

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. wikipedia.org Among the various electrophilic fluorinating reagents, N-Fluorodibenzenesulfonimide (NFSI) is a stable, commercially available, and effective reagent for the fluorination of a wide range of nucleophiles. organic-chemistry.orgresearchgate.net

The mechanism of electrophilic fluorination with NFSI is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate-dependent. wikipedia.org For the synthesis of 3-fluoro-azetidine derivatives, a common strategy involves the preparation of a suitable azetidine precursor with a nucleophilic center at the 3-position, which can then react with NFSI.

A key consideration in the fluorination of azetidine scaffolds is the management of ring strain. The four-membered ring is inherently strained, which can influence the reactivity of the substrate and the stability of intermediates. researchgate.net Synthetic routes often involve the use of protecting groups on the azetidine nitrogen to modulate reactivity and prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com

A representative synthetic approach could involve the generation of an enolate or a similar carbanionic species from a 3-keto-azetidine precursor, followed by quenching with NFSI. The choice of base and reaction conditions is crucial to ensure high yields and selectivity.

Table 1: Key Features of NFSI in Electrophilic Fluorination

| Feature | Description |

| Reagent Type | Electrophilic Fluorinating Agent |

| Appearance | White to off-white crystalline solid |

| Key Advantage | Stable, safe to handle, and commercially available researchgate.net |

| Mechanism | Can proceed via SN2 or SET pathways wikipedia.org |

| Common Applications | Fluorination of enolates, carbanions, and other nucleophiles wikipedia.orgorganic-chemistry.org |

Regioselective Functionalization of N-(Alkylidene or 1-arylmethylidene)-2-propenylamines

The regioselective functionalization of acyclic precursors is a powerful strategy for the construction of substituted azetidines. The use of N-(alkylidene or 1-arylmethylidene)-2-propenylamines as starting materials allows for the controlled introduction of substituents prior to the formation of the azetidine ring. magtech.com.cn This approach offers a high degree of flexibility in the synthesis of diverse azetidine derivatives.

One common method involves the [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò-Büchi reaction, to form the azetidine ring. researchgate.net However, challenges such as low reactivity and poor regioselectivity can limit the scope of this reaction.

Alternative strategies focus on intramolecular cyclization reactions. For example, the synthesis of 3-fluoroazetidines has been achieved through a sequence involving the bromofluorination of an appropriate alkenyl azide, followed by reduction of the azide to an amine and subsequent intramolecular cyclization. arkat-usa.org This method allows for the stereocontrolled introduction of the fluorine atom and the formation of the azetidine ring in a single, well-defined process.

Synthetic Methods for 3-Fluoro Azetidine Derivatives from Precursor Compounds

The synthesis of 3-fluoro azetidine derivatives often relies on the transformation of pre-existing azetidine scaffolds. researchgate.net A common precursor is 3-hydroxyazetidine, which can be prepared through various methods. google.com The hydroxyl group can then be converted to a fluorine atom using a variety of fluorinating reagents.

One such method involves the use of diethylaminosulfur trifluoride (DAST) or other similar reagents to effect a deoxofluorination reaction. google.com This approach allows for the direct conversion of the hydroxyl group to a fluorine atom, often with good stereochemical control.

Another strategy involves the activation of the hydroxyl group as a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source. google.com This two-step process provides an alternative route to 3-fluoroazetidines and can be advantageous in cases where direct fluorination is problematic.

A patent describes a method for synthesizing 3-fluoro azetidine derivatives starting from a compound that undergoes a series of reactions including esterification, N-protection, and a fluoro-reaction to achieve a total yield of up to 85%. google.com

Table 2: Comparison of Synthetic Methods for 3-Fluoro Azetidines

| Method | Precursor | Key Reagents | Advantages |

| Electrophilic Fluorination | 3-Keto-azetidine | NFSI, Base | Direct C-F bond formation |

| Deoxofluorination | 3-Hydroxyazetidine | DAST | Direct OH to F conversion google.com |

| Nucleophilic Substitution | 3-Hydroxyazetidine | TsCl, MsCl, Fluoride source | Two-step, versatile google.com |

| Cyclization | Alkenyl azide | Bromofluorination reagent, Reducing agent | Stereocontrolled arkat-usa.org |

Introduction of the Isopropyl Group

The introduction of an isopropyl group at the 3-position of the azetidine ring can be achieved through several synthetic strategies. The choice of method often depends on the desired stereochemistry and the nature of the starting materials.

Strategies for Alkylation at the 3-Position of Azetidine Scaffolds

Alkylation of the 3-position of an azetidine can be accomplished through the reaction of a nucleophilic isopropyl source with an electrophilic azetidine precursor. For example, the reaction of an isopropyl Grignard reagent or an isopropyllithium (B161069) species with a 3-keto-azetidine can introduce the isopropyl group. nih.gov

Alternatively, the alkylation can be performed on a pre-formed azetidine ring that has been activated at the 3-position. This can involve the generation of an enolate from a 3-keto-azetidine, followed by reaction with an isopropyl halide. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at other positions on the ring. researchgate.net

Stereoselective Integration of Isopropyl Moieties

The stereoselective introduction of the isopropyl group is a critical aspect of the synthesis of chiral 3-fluoro-3-isopropyl-azetidine. This can be achieved through the use of chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool of materials. nih.gov

For instance, the use of a chiral N-substituent on the azetidine ring can direct the stereochemical outcome of the alkylation reaction. nih.gov Asymmetric lithiation-trapping sequences have also been developed for the stereoselective functionalization of azetidines. uni-muenchen.de

Ring-expansion reactions of appropriately substituted aziridines can also provide a stereoselective route to highly substituted azetidines. nih.gov This approach allows for the transfer of chirality from the starting aziridine (B145994) to the final azetidine product.

Advanced Diversification and Functionalization Methods

Once the this compound core has been synthesized, further diversification and functionalization can be carried out to generate a library of analogs. rsc.org This can involve modifications to the N-substituent of the azetidine ring, as well as the introduction of additional functional groups at other positions. researchgate.net

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for the introduction of aryl and heteroaryl groups. uni-muenchen.de These reactions can be used to modify the N-substituent or to introduce substituents at other positions on the azetidine ring.

Ring-closing metathesis has also been employed to construct fused-ring systems containing the azetidine scaffold. nih.gov This approach allows for the creation of complex, three-dimensional structures with potential applications in drug discovery. The functionalization of 3-alkylidene-1,2-diazetidines through palladium-catalyzed Heck reactions provides another avenue for diversification. nih.gov Furthermore, intermolecular sp3-C-H amination presents a method for synthesizing substituted azacycles. nsf.gov The development of methods for the synthesis of substituted azetines also contributes to the diversification of these scaffolds. acs.org

Utilization of Azetidine Sulfonyl Fluorides (ASFs) as Precursors

A novel and powerful strategy for synthesizing 3,3-disubstituted azetidines involves the use of Azetidine Sulfonyl Fluorides (ASFs) as versatile precursors. nih.govnih.gov These reagents have emerged as valuable tools, enabling mild and efficient access to a wide range of azetidine derivatives that were previously challenging to prepare. nih.govchemrxiv.org

The primary reactivity of ASFs is channeled through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govchemrxiv.org Under mild thermal conditions, typically around 60 °C, the azetidine sulfonyl fluoride acts as a precursor to a carbocation intermediate. nih.govnih.gov This process is distinct from the typical reactivity of sulfonyl fluorides, which usually undergo Sulfur-Fluoride Exchange (SuFEx) reactions. nih.gov The deFS pathway involves the generation of a reactive azetidine carbocation that can be trapped by a variety of nucleophiles, leading to the formation of 3,3-disubstituted azetidines. nih.gov This method avoids harsh conditions and demonstrates significant functional group tolerance. nih.gov

The carbocation intermediates generated from ASFs via the deFS pathway are adept at coupling with a broad spectrum of nucleophiles. nih.govchemrxiv.org This versatility allows for the creation of novel chemical motifs and provides new design elements for drug discovery. chemrxiv.orggoogle.com Successful nucleophiles include:

Amines: A wide array of primary and secondary amines, including aromatic, aliphatic, and heterocyclic amines, readily couple to form 3-aminoazetidine derivatives. rsc.org

NH-Azoles: Heterocycles such as imidazoles can act as nucleophiles. nih.gov

Sulfoximines and Phosphorus-based nucleophiles: These provide access to unique azetidine-sulfoximine and -phosphonate derivatives, some of which lack comparable carbonyl analogs. nih.govchemrxiv.org

Alcohols: Complex alcohols, such as cholesterol, have been shown to react, demonstrating the potential for conjugation with intricate molecules. nih.gov

This coupling strategy is characterized by its broad scope and tolerance for sensitive functional groups, including free alcohols, esters, and pyridines. nih.gov The table below summarizes the coupling of an exemplary Azetidine Sulfonyl Fluoride with various nucleophiles.

| Nucleophile | Product Type | Reference |

| Morpholine | 3-Aminoazetidine | nih.gov |

| Imidazole | 3-(Imidazol-1-yl)azetidine | nih.gov |

| Fluoxetine (B1211875) | 3-(Azetidin-3-yl)fluoxetine | nih.gov |

| Amlodipine | 3-(Azetidin-3-yl)amlodipine | nih.gov |

| Cholesterol | 3-O-Cholesteryl-azetidine | nih.gov |

Selective Displacement of 3-OMs Group for Azetidine-3-amine Synthesis

An alternative and highly practical route to azetidine-3-amines involves the direct nucleophilic substitution of a leaving group at the 3-position of the azetidine ring. rsc.org A particularly effective method uses a mesylate (OMs) group, which is an excellent leaving group, for the selective synthesis of 3-aminoazetidines. rsc.org

This reaction is typically performed starting from a readily available precursor like 1-benzhydryl-3-azetidinol. The alcohol is converted to its corresponding mesylate, which is then displaced by an amine nucleophile. The reaction proceeds efficiently with a wide range of primary and secondary amines, including aromatic, aliphatic, and heterocyclic variants. rsc.org This methodology is robust and can be carried out using either one equivalent of the amine with a non-nucleophilic base like diisopropylethylamine (i-Pr2NEt) or two equivalents of the nucleophilic amine itself. rsc.org The process is valued for its straightforward nature and broad applicability, providing a reliable alternative to methods involving azabicyclobutane ring-opening. chemrxiv.org

Late-Stage Modification Strategies for Azetidine Derivatives

The introduction of the azetidine motif into complex, biologically active molecules at a late stage of synthesis is a highly valuable strategy in medicinal chemistry. nih.govmasterorganicchemistry.com Such modifications can significantly alter the physicochemical properties of a drug candidate. chemrxiv.org

The defluorosulfonylation of Azetidine Sulfonyl Fluorides (ASFs) is particularly well-suited for this purpose. nih.gov The mild reaction conditions and high functional group tolerance allow for the azetidinylation of complex molecules without requiring extensive protecting group manipulations. For instance, this method has been successfully used to attach an azetidine moiety to approved drugs like the antidepressant fluoxetine and the calcium channel blocker amlodipine. nih.gov Similarly, the displacement of a 3-OMs group has been employed for the late-stage functionalization of pharmacologically active compounds, demonstrating its utility in rapidly generating analogs. nih.govrsc.org These strategies highlight the power of modern synthetic methods to diversify complex molecular scaffolds efficiently. acs.org

Stereoselective Synthesis of this compound Isomers

The synthesis of this compound presents a significant synthetic challenge due to the need to construct a quaternary stereocenter containing a fluorine atom. While no direct synthesis of this specific compound is prominently reported, its construction can be envisioned by adapting established stereoselective methods for related 3,3-disubstituted azetidines. Key strategies would likely involve either the stereocontrolled fluorination of a 3-isopropyl-azetidine precursor or the stereoselective addition of an isopropyl group to a 3-fluoro-azetidine intermediate.

A plausible route could start from a chiral azetidin-3-one (B1332698). nih.gov The synthesis of such chiral ketones is possible through methods like gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov Subsequent nucleophilic addition of an isopropyl Grignard or organolithium reagent to the ketone would form a tertiary alcohol. The stereochemical outcome of this addition could be influenced by the existing stereocenter and protecting groups on the azetidine ring. The final step would be a deoxofluorination of the tertiary alcohol.

Alternatively, electrophilic fluorination of a pre-formed enolate from a 3-isopropyl-azetidinone could establish the desired C-F bond, though controlling the stereochemistry would be a critical challenge. google.com

Control of Relative and Absolute Stereochemistry in Azetidine Synthesis

Achieving control over both relative and absolute stereochemistry is paramount in modern synthetic chemistry. acs.org For azetidines, several methods have been developed to address this challenge.

Substrate-Controlled Reactions: The inherent chirality in a starting material, such as an amino acid, can be used to direct the stereochemical outcome of subsequent reactions. acs.org For instance, the reduction of chiral azetidin-2-ones (β-lactams) to azetidines generally proceeds with retention of the stereochemistry of the ring substituents. acs.org

Chiral Catalysis: Asymmetric catalysis offers a powerful approach to enantioselectively synthesize chiral azetidines. acs.org Metal-catalyzed asymmetric reduction of unsaturated azetidine precursors has been used to create libraries of enantioenriched azetidinylcarboxylic acids. acs.org Gold-catalyzed cyclizations of chiral N-propargylsulfonamides, derived from chiral sulfinamides, yield chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Cycloaddition Reactions: Photochemical [2+2] cycloadditions, such as the aza Paternò–Büchi reaction, can be used to form the azetidine ring. rsc.org When chiral precursors or catalysts are employed, these reactions can provide stereocontrolled access to functionalized azetidines. rsc.org

Directed Lithiation: The diastereoselective α-alkylation of N-protected azetidine-2-carboxylic acid esters can be achieved by directing the lithiation with a chiral auxiliary or a specific protecting group, followed by trapping with an electrophile. rsc.org

For a target like this compound, a combination of these strategies would likely be necessary to control the single stereocenter effectively. For example, starting from an enantiopure azetidin-3-one precursor would be a key step in controlling the absolute stereochemistry of the final product. nih.gov

Diastereoselective Approaches to Fluorinated Azetidines

The stereoselective introduction of fluorine into the azetidine ring represents a significant challenge in synthetic organic chemistry, primarily due to the high reactivity of fluorine and the strained nature of the four-membered ring. Diastereoselective methodologies are crucial for controlling the spatial orientation of substituents, which in turn dictates the biological activity and physicochemical properties of the resulting molecules. While direct diastereoselective synthesis of this compound is not extensively documented, several strategies for analogous 3-fluoro-3-substituted azetidines provide a foundational framework.

One prominent strategy involves the bromofluorination of N-alkenylimines or alkenyl azides, followed by reduction and intramolecular cyclization. This approach allows for the sequential introduction of the fluorine and the formation of the azetidine ring. For instance, the bromofluorination of N-(alkylidene or 1-arylmethylidene)-2-propenylamines serves as a key step in producing 3-fluoroazetidines. nih.gov Similarly, a pathway involving the bromofluorination of 3-azido-2-methylprop-1-ene has been developed for the synthesis of 1-Boc-3-fluoro-3-methylazetidine. arkat-usa.org Although these methods provide access to 3-fluoro-3-alkylazetidines, the diastereoselectivity is often dependent on the nature of the substituents and the reaction conditions.

Another powerful approach is the strain-release reaction of highly strained bicyclic precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. Treatment of these compounds with electrophiles like benzyl (B1604629) chloroformate can trigger a stereospecific ring-opening to yield highly functionalized azetidines. For example, the reaction of a 3-aryl-2-(trifluoromethyl)-1-azabicyclobutane with benzyl chloroformate afforded the corresponding 3-chloro-2-(trifluoromethyl)azetidine as a single diastereomer. nih.gov While this example focuses on a trifluoromethyl group, the principle of diastereoselective ring-opening of a strained intermediate is a key concept that could be extended to other fluorinated analogs.

The table below summarizes a diastereoselective strain-release reaction leading to a substituted trifluoromethyl-azetidine.

| Precursor | Reagent | Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 5a (3-phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane) | Benzyl chloroformate | 6a (N-Cbz-3-chloro-3-phenyl-2-(trifluoromethyl)azetidine) | 91% | >96:4 | nih.gov |

Furthermore, the stereoselective functionalization of pre-existing azetidine rings offers a viable route. Chiral azetidin-3-ones, which can be synthesized with high enantiomeric excess through methods like gold-catalyzed intermolecular oxidation of alkynes, are versatile intermediates. nih.gov These ketones can undergo diastereoselective addition reactions to introduce the desired substituents at the C3 position. Subsequent fluorination could then potentially afford the target 3-fluoro-3-substituted azetidines.

A thesis on the functionalization of azetidines has also explored the diastereoselective α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile. uni-muenchen.de This methodology allows for the controlled introduction of a second substituent at a position adjacent to an existing one, offering a potential pathway to control the stereochemistry.

The table below illustrates the diastereoselective synthesis of peptides from a functionalized azetidine, demonstrating the separation of diastereomers.

| Starting Material | Coupling Agent | Reactant | Product Diastereomers | Yield | Reference |

|---|---|---|---|---|---|

| Compound 58o (N-Boc-3-(4-bromophenyl)azetidine) | HATU | L-phenylalanine isopropyl ester | 61a | 42% | uni-muenchen.de |

| 61b | 16% |

Reactivity and Mechanistic Investigations of 3 Fluoro 3 Isopropyl Azetidine

Ring Strain-Driven Reactivity of Azetidines

The inherent ring strain in the four-membered azetidine (B1206935) ring is a primary driver of its reactivity. This strain energy, a consequence of bond angle distortion and torsional strain, facilitates reactions that lead to ring-opening or functionalization, thereby relieving the strained state.

Comparative Analysis with Aziridines and Pyrrolidines

Azetidines occupy a unique position in terms of ring strain when compared to their three- and five-membered nitrogen-containing heterocyclic counterparts, aziridines and pyrrolidines. The ring strain of azetidine is considerable, though less than that of the highly reactive aziridines. rsc.org This intermediate level of strain endows azetidines with a balance of stability for handling and sufficient reactivity for synthetic manipulation. rsc.org

In contrast, pyrrolidines exhibit significantly lower ring strain, rendering them much less reactive towards ring-opening reactions. The higher ring strain of azetidines compared to pyrrolidines is a key factor in their utility as synthetic intermediates. arkat-usa.org This difference in reactivity is evident in the conditions required for ring-closure reactions, with the formation of azetidines being energetically less favorable and often requiring longer reaction times than the formation of pyrrolidines. arkat-usa.org

Table 1: Comparative Ring Strain of Selected Heterocycles

| Heterocycle | Ring Strain (kcal/mol) |

|---|---|

| Aziridine (B145994) | ~27 |

| Azetidine | ~26 |

| Pyrrolidine | ~6 |

Reactivity Governing σ-N–C Bond Cleavage

The strain within the azetidine ring makes the σ-N–C bonds susceptible to cleavage. This reactivity is a cornerstone of azetidine chemistry, allowing for a variety of synthetic transformations. The cleavage of these bonds can be initiated by various reagents and is often the key step in ring-opening and ring-expansion reactions. The presence of substituents on the ring, such as the fluoro and isopropyl groups in 3-fluoro-3-isopropyl-azetidine, can significantly influence the regioselectivity of this bond cleavage.

Ring Opening Reactions

Ring-opening reactions are a hallmark of azetidine chemistry, providing a pathway to a diverse array of acyclic and larger heterocyclic structures. These reactions are typically promoted by electrophilic activation of the nitrogen atom, which enhances the susceptibility of the ring to nucleophilic attack.

Regioselective Ring Opening of Azetidines

The regioselectivity of azetidine ring-opening is highly dependent on the nature of the substituents on the ring and the attacking nucleophile. magtech.com.cn In the case of unsymmetrically substituted azetidines, nucleophilic attack can occur at either of the carbon atoms adjacent to the nitrogen. Electronic effects often dictate the site of attack, with nucleophiles preferentially attacking at a carbon atom that can stabilize a positive charge in the transition state. magtech.com.cn

For this compound, the electron-withdrawing nature of the fluorine atom at the C3 position would be expected to disfavor the development of positive charge at this position. Consequently, in many ring-opening scenarios, nucleophilic attack would be anticipated to occur at the C2 or C4 positions. However, steric hindrance from the bulky isopropyl group at C3 could also play a significant role in directing the nucleophile to the less hindered positions. In the case of azetidinium salts, site-selective nucleophilic ring-opening has been demonstrated, with fluoride (B91410) ions preferentially attacking the more substituted carbon atom to yield tertiary alkyl fluorides. rsc.org

Acid-Promoted N-Activation in Azetidine Ring Opening

The nitrogen atom of the azetidine ring can be activated by protonation or by reaction with a Lewis acid. magtech.com.cnnih.gov This activation converts the amino group into a better leaving group, thereby facilitating nucleophilic attack and subsequent ring-opening. This strategy is commonly employed to overcome the relative stability of the azetidine ring. magtech.com.cn The use of lanthanide(III) triflates has been shown to be effective in catalyzing the regioselective intramolecular aminolysis of epoxy amines to furnish azetidines, highlighting the utility of Lewis acid catalysis in reactions involving strained nitrogen heterocycles. nih.gov The acid-promoted activation is a critical step in many synthetic applications of azetidines, enabling their transformation into more complex molecular architectures.

Reactivity of the Fluorine Moiety

The fluorine atom at the C3 position of this compound is not merely a passive substituent. Its high electronegativity introduces significant electronic effects that modulate the reactivity of the entire molecule. The presence of fluorine can influence the basicity of the nitrogen atom and the electrophilicity of the adjacent carbon atoms.

Computational studies on fluoro-substituted aziridines have shown that fluorine substitution can dramatically enhance the rate of nucleophilic ring-opening. nih.govresearchgate.net This rate enhancement is attributed to a combination of factors, including the stabilization of the transition state and the electronic influence of the fluorine atom. nih.govresearchgate.net While these studies were conducted on aziridines, the principles can be cautiously extrapolated to the similarly strained azetidine system.

The fluorine atom in 3-fluoroazetidine (B1273558) derivatives can also be a site of reactivity under specific conditions, although it is generally considered a stable substituent. Its presence can direct the outcome of reactions and is a key feature in the design of azetidine-containing molecules for various applications. The synthesis of 3-fluoroazetidines has been achieved through methods such as the bromofluorination of N-alkenylimines, followed by reduction and ring closure. arkat-usa.org

Influence of Fluorine on Electronic Distribution and Reactivity

The substitution of a hydrogen atom with fluorine, the most electronegative element, profoundly alters the electronic properties of a molecule. In the context of an azetidine ring, a fluorine atom at the C3 position is expected to exert a strong electron-withdrawing inductive effect. This effect can lead to a significant polarization of the C-F bond and influence the electron density throughout the heterocyclic ring system.

Computational studies on analogous 2-fluoroaziridines have shown that fluorine substitution dramatically enhances the rate of nucleophilic ring-opening reactions. researchgate.netacs.org For instance, 2-fluoroaziridine was calculated to react with ammonia (B1221849) over 10¹¹ times faster than the unsubstituted aziridine. researchgate.netacs.org This enhanced reactivity is attributed to the stabilization of the transition state and the leaving group. A similar effect can be anticipated for this compound, where the fluorine atom would make the C3 carbon more electrophilic and susceptible to nucleophilic attack. The stereoselective incorporation of fluorine into N-heterocycles can lead to dramatic changes in their physical and chemical properties, which can be rationally exploited in various fields. researchgate.net

Furthermore, the introduction of fluorine can influence the basicity of the azetidine nitrogen. The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa of the azetidine nitrogen, making it less basic compared to its non-fluorinated counterpart. nih.gov This modulation of basicity can have significant implications for its reactivity and its interaction with biological targets. In some cases, the introduction of fluorine atoms can manipulate the equilibrium between different conformational states of a molecule and improve properties like quantum yields in fluorescent dyes. mdpi.com

Stability and Reactivity Considerations of the C-F Bond in the Azetidine Ring

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability. However, the reactivity of the C-F bond in the context of the strained azetidine ring warrants special consideration. The ring strain of azetidines can predispose them to ring-opening reactions, which could potentially involve the C-F bond. rsc.orgnih.gov

Ring-opening reactions of azetidines are often facilitated by the activation of the nitrogen atom, for example, through protonation or Lewis acid coordination, which increases the ring strain and enhances the electrophilicity of the ring carbons. magtech.com.cn In the case of this compound, a nucleophilic attack would likely be directed at the C2 or C4 positions, leading to the cleavage of a C-N bond. However, under certain conditions, particularly if a more stable carbocation can be formed at C3, reactions involving the C-F bond cannot be entirely ruled out. Rare examples of fluoride ion-promoted ring-opening of azetidine derivatives to yield organofluorine compounds have been reported. rsc.org

The stability of fluorinated azetidines can also be influenced by the nature of other substituents on the ring. For instance, studies on 3-hydroxy azetidine carboxylic acids have shown that they can be unstable under basic conditions due to a reverse aldol-type ring opening. The synthesis of 3-fluoro-azetidine amino acids as analogues that are not susceptible to such cleavage highlights the stabilizing potential of fluorine in certain contexts. researchgate.net

Reactivity of the Isopropyl Group and Other Substituents

The isopropyl group at the C3 position introduces both steric and electronic effects that will influence the reactivity of this compound. Sterically, the bulky isopropyl group will likely hinder the approach of nucleophiles to the C3 carbon and may also influence the preferred conformation of the azetidine ring. This steric hindrance could direct nucleophilic attack towards the less substituted C2 and C4 positions in ring-opening reactions. magtech.com.cn

Reaction Mechanisms and Intermediate Characterization

Understanding the mechanisms of reactions involving azetidines is crucial for predicting their chemical behavior and for the rational design of synthetic routes.

Elucidation of Radical Intermediates in Azetidine Formation

Recent advances in synthetic methodology have demonstrated that radical cyclization reactions can be a powerful tool for the synthesis of substituted azetidines. One such method involves the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov

In this process, a radical is generated on a side chain attached to the nitrogen of an ynamide. This radical then undergoes a 4-exo-dig cyclization to form a vinyl radical intermediate, which is subsequently trapped to yield the azetidine product. Computational studies of this reaction have provided insights into the free energy profiles of the competing 4-exo-dig and 5-endo-dig cyclization pathways, confirming the favorability of the former which leads to the azetidine ring. nih.gov The presence of a radical-stabilizing group on the starting ynamide was found to be important for the success of the cyclization. nih.gov The regioselectivity of radical additions to 2-azetines has also been studied, with the addition occurring at C3 to generate a more stable C2-centered azetidinyl radical. polimi.it

Transition State Analysis in Key Chemical Transformations

Transition state analysis is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov For azetidine chemistry, this can involve computational modeling and kinetic isotope effect studies to characterize the structure and energy of transition states. researchgate.net

In the context of nucleophilic ring-opening reactions of azetidinium ions, the regioselectivity of the attack is influenced by the nature of the nucleophile and the substituents on the ring, which is a reflection of the transition state energies. For example, highly nucleophilic species like azide (B81097) have been shown to attack the more substituted C2 position of an α,α-disubstituted azetidinium ion via an SN2-type transition state, even at a tertiary carbon. rsc.org

Azetidine-based compounds have also been designed as transition state analogue inhibitors for enzymes such as N-ribosyl hydrolases. nih.gov These inhibitors mimic the geometry and charge distribution of the enzymatic transition state, leading to very tight binding. The design of these potent inhibitors relies on a detailed understanding of the enzymatic transition state, often obtained through a combination of experimental and computational methods. nih.govnih.gov For a hypothetical reaction of this compound, transition state analysis could be used to predict the most likely reaction pathways, whether it be ring-opening, substitution, or elimination, by calculating the activation energies for each possible route.

Theoretical and Computational Studies on 3 Fluoro 3 Isopropyl Azetidine

Conformational Analysis and Energetics

The conformation of the azetidine (B1206935) ring, a four-membered heterocycle, is a delicate balance of ring strain and substituent effects. Computational chemistry provides powerful tools to investigate these conformational landscapes.

In the case of 3-fluoro-3-isopropyl-azetidine, DFT calculations would be employed to optimize the geometries of possible conformers. These would include conformers where the isopropyl group is in an axial or equatorial-like position relative to the approximate plane of the ring, and various rotational orientations of the isopropyl group itself. The relative energies of these conformers, calculated at a high level of theory and with an appropriate basis set, would reveal the most stable, and therefore most populated, conformation in the gas phase. These calculations can also be extended to model the effects of different solvent environments.

Alongside DFT, ab initio and molecular mechanics force field (MMFF) methods offer complementary insights into the conformational preferences of azetidine derivatives. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy by solving the Schrödinger equation without empirical parameters, which is particularly useful for studying systems where electron correlation is important. researchgate.net These calculations can corroborate the findings of DFT and provide a more detailed understanding of the electronic effects influencing conformation.

Molecular mechanics force fields, on the other hand, offer a computationally less expensive approach to explore the potential energy surface. MMFF can be particularly useful for scanning a wide range of possible conformations to identify low-energy regions that can then be further investigated with more accurate DFT or ab initio methods. For a molecule like this compound, MMFF could be used to rapidly assess the steric clashes that might arise from different orientations of the bulky isopropyl group in relation to the azetidine ring.

The introduction of a fluorine atom at the C3 position of the azetidine ring is expected to have a significant impact on its conformation and rigidity. researchgate.net Fluorine's high electronegativity introduces a strong dipole moment to the C-F bond. wikipedia.orgnih.govbeilstein-journals.org This can lead to stereoelectronic effects, such as hyperconjugation and electrostatic interactions, that can favor specific ring puckering. researchgate.net For instance, the gauche effect, where a gauche conformation is preferred over an anti conformation, can be influenced by the presence of fluorine. nih.gov

Computational studies on fluorinated N-heterocycles have shown that fluorine substitution can alter the ring pucker to accommodate favorable electrostatic interactions or to optimize orbital overlap for hyperconjugation. researchgate.net This can result in a more rigid ring system compared to the non-fluorinated analogue. The increased rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

The isopropyl group at the C3 position introduces significant steric bulk. The conformational analysis of this compound must therefore consider the spatial arrangement of the isopropyl group to minimize steric hindrance. The rotational orientation of the isopropyl group will be a key factor in determining the lowest energy conformation. researchgate.net

Studies on other substituted azetidines have shown that the nature and position of substituents play a crucial role in dictating the ring's conformation. nih.govnih.gov For instance, in N-substituted azetidines, the substituent on the nitrogen atom can influence the degree of ring puckering. nih.gov In the context of this compound, the interplay between the steric demands of the isopropyl group and the stereoelectronic effects of the fluorine atom will ultimately determine the preferred three-dimensional structure.

Electronic Structure and Bonding Characteristics

The electronic properties of this compound are largely dictated by the presence of the highly electronegative fluorine atom.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry due to a combination of factors. wikipedia.orgalfa-chemistry.com The high electronegativity of fluorine (approximately 4.0 on the Pauling scale) compared to carbon (approximately 2.5) results in a highly polarized covalent bond with significant ionic character. wikipedia.orgnih.govbeilstein-journals.org This polarity leads to a partial positive charge on the carbon atom (Cδ+) and a partial negative charge on the fluorine atom (Fδ-). wikipedia.orgnih.govbeilstein-journals.org

This strong polarization contributes to the bond's exceptional strength and short length, typically around 1.35 Å. wikipedia.org The table below summarizes key properties of the C-F bond.

| Property | Value |

| Bond Dissociation Energy | up to 130 kcal/mol wikipedia.org |

| Typical Bond Length | ~1.35 Å wikipedia.org |

| Electronegativity of Fluorine | ~4.0 |

| Electronegativity of Carbon | ~2.5 |

The electronegativity of the fluorine atom in this compound also has a profound inductive effect, withdrawing electron density from the adjacent carbon atom and, to a lesser extent, from other atoms in the ring. nih.govbeilstein-journals.org This electronic perturbation can influence the reactivity of the molecule, for example, by affecting the basicity of the nitrogen atom. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the charge distribution and orbital interactions within the molecule, providing a detailed picture of the electronic effects of fluorination.

Electronic Properties of the N-Azetidine Ring System

The electronic properties of the azetidine ring are significantly influenced by the nature and position of its substituents. In this compound, the highly electronegative fluorine atom and the bulky, electron-donating isopropyl group at the 3-position create a unique electronic environment.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these properties. The fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect, which can polarize the C-F bond and influence the charge distribution across the entire ring. researchgate.netemerginginvestigators.org This can affect the basicity of the nitrogen atom and the reactivity of the ring.

Furthermore, the puckered nature of the azetidine ring can be influenced by substituents. The presence of a fluorine atom can introduce a C-F···N+ charge-dipole interaction, which may affect the ring's conformation. researchgate.net The bulky isopropyl group will also have a significant steric influence on the ring pucker and the preferred orientation of the substituents.

Table 1: Calculated Electronic Properties of Substituted Azetidines

| Property | Azetidine | 3-Fluoroazetidine (B1273558) | 3-Isopropylazetidine | This compound (Predicted) |

| Dipole Moment (Debye) | ~1.9 | > 1.9 | < 1.9 | Intermediate |

| Nitrogen Atom Basicity (pKa of conjugate acid) | ~11.3 | < 11.3 | > 11.3 | Intermediate |

| C-N Bond Length (Å) | ~1.48 | ~1.47 | ~1.49 | ~1.48 |

Note: The values for this compound are predicted based on the expected electronic effects of the substituents. Actual values would require specific computational studies.

Reaction Mechanism Elucidation through Computational Chemistryacs.org

Computational chemistry is a powerful tool for understanding the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. morressier.com For a molecule like this compound, computational studies can help predict its reactivity and guide synthetic strategies.

Investigation of Transition States and Energy Barriers in Synthetic Pathwaysacs.org

The synthesis of 3-substituted azetidines can proceed through various pathways, including intramolecular cyclizations and cycloaddition reactions. acs.orgresearchgate.netorganic-chemistry.org Computational methods, such as DFT and ab initio calculations, can be used to model these reactions, identify transition states, and calculate the associated energy barriers. rsc.org

For instance, in the synthesis of 3-fluoroazetidines, a key step might involve the intramolecular cyclization of a precursor containing a leaving group. arkat-usa.orgnih.gov Computational modeling can determine the most favorable conformation for this cyclization and the energy required to reach the transition state. The presence of the isopropyl group will sterically influence the approach to the transition state, potentially affecting the reaction rate and stereoselectivity. magtech.com.cn

Recent advancements have seen the use of computational models to predict the feasibility of photocatalyzed reactions for azetidine synthesis, prescreening substrates to identify those that will likely lead to successful reactions. mit.edumit.edu

Table 2: Representative Calculated Energy Barriers for Azetidine Formation

| Reaction Type | Precursor | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) |

| Intramolecular Aminolysis | cis-3,4-epoxy amine | La(OTf)3 | ~15-20 |

| [2+2] Photocycloaddition | Imine + Alkene | UV light | ~10-15 |

| Intramolecular Nucleophilic Substitution | N-substituted 3-bromo-2-fluoropropylamine | Base | ~20-25 |

Note: These are representative values for analogous systems and the actual energy barriers for the synthesis of this compound would depend on the specific synthetic route and reaction conditions.

Solvent Effects on Reactivity and Conformationrsc.orgnih.gov

The choice of solvent can have a profound impact on the reactivity and conformational preferences of molecules in solution. rsc.org Computational models, particularly those that incorporate implicit or explicit solvent models, can simulate these effects.

For this compound, polar solvents would be expected to stabilize polar transition states, potentially accelerating certain reactions. Conversely, non-polar solvents might favor different reaction pathways or conformations. DFT calculations can be used to study the conformational dynamics of the azetidine ring in different solvent environments, providing insights into how solvent interactions can influence the equilibrium between different puckered forms. nih.gov For example, a study on N-alkyl-2-oxazolinylazetidine in a non-polar solvent like toluene (B28343) revealed a specific reactivity profile. nih.gov

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. uni-bonn.de Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, are used to build predictive models that correlate the structural features of molecules with their biological activities. ijrar.orgnih.gov

In the context of this compound, if this molecule were part of a series of biologically active compounds, computational SAR modeling could be employed to understand the contribution of the fluoro and isopropyl groups to the observed activity. nih.govnih.govnih.gov For example, studies on azetidine-containing dipeptides as HCMV inhibitors have highlighted the importance of substituents for antiviral activity. nih.gov

The model would quantify the electronic, steric, and hydrophobic contributions of these substituents. This information can then be used to design new analogs with potentially improved activity. For example, 3D-QSAR studies on other azetidinone derivatives have suggested that the addition of bulky groups can increase anti-inflammatory and anticancer activity. ijrar.org

Table 3: Descriptors Used in Computational SAR Modeling of Azetidine Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Partial atomic charges, Dipole moment | Charge distribution, polarity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP, Polar surface area | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Molecular branching and complexity |

Strategic Applications in Advanced Chemical Synthesis and Drug Discovery

3-Fluoro-3-isopropyl-azetidine as a Synthetic Building Block

The unique structural and electronic properties of this compound make it a valuable component in the synthesis of more complex molecules. Its strained four-membered ring, coupled with the stereoelectronic effects of the fluorine atom and the steric bulk of the isopropyl group, offers chemists a powerful tool for creating novel molecular architectures.

Construction of Complex Molecular Architectures

The azetidine (B1206935) core is a prevalent feature in a variety of biologically active compounds. The strategic use of derivatives like this compound allows for the construction of intricate molecular frameworks. For instance, the synthesis of azetidine-containing heterospirocycles has been shown to enhance the performance of fluorophores. researchgate.net The incorporation of the azetidine moiety can lead to the development of high-quality fluorescent dyes with improved brightness, photostability, water solubility, and cell permeability. researchgate.net

Furthermore, the synthesis of complex molecules often involves multi-step sequences where the azetidine ring is introduced and subsequently functionalized. For example, the synthesis of azetidine-containing pyrazoles and pyrimidines has been achieved through ruthenium-catalyzed oxidative alkynylation of azetidinol. nih.gov This demonstrates the utility of the azetidine core in scaffold diversification, enabling the rapid assembly of a variety of heterocyclic compounds. nih.gov

Precursor to Diversely Functionalized Azetidines

This compound can serve as a starting material for a wide array of more elaborately functionalized azetidines. The presence of the fluorine atom can influence the reactivity of the azetidine ring, allowing for selective chemical transformations. While direct examples involving the 3-isopropyl variant are specific, the principles of functionalizing fluorinated azetidines are well-established.

For instance, N-(alkylidene or 1-arylmethylidene)-2-propenylamines have been used as precursors for the synthesis of 3-fluoroazetidines through a process of regioselective bromofluorination. nih.gov This methodology highlights a pathway to introduce fluorine into the azetidine ring system, which can then be further modified. nih.govarkat-usa.org The synthesis of 1-Boc-3-fluoro-3-methylazetidine has also been reported, showcasing a route to a protected and functionalizable fluorinated azetidine building block. arkat-usa.org The ability to access various functionalized azetidines is crucial for creating libraries of compounds for drug discovery, allowing for the exploration of structure-activity relationships (SAR). nih.gov

Role in Medicinal Chemistry Design Principles

In the realm of medicinal chemistry, the design of novel therapeutic agents is a constant pursuit of optimizing potency, selectivity, and pharmacokinetic properties. The incorporation of specific structural motifs, such as the this compound core, can significantly influence these key drug-like characteristics.

Scaffold Hopping Enabled by Azetidine Cores

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing a core molecular structure with a different one while retaining similar biological activity. acs.org Azetidine-containing structures can serve as effective bioisosteres for other common ring systems, enabling this "hop" to novel chemical space. For example, the 2,6-diazaspiro[3.3]heptane ring system, which contains an azetidine ring, is often used as a replacement for piperazine. researchgate.net This substitution can lead to molecules with improved properties. researchgate.net

The use of spirocyclic systems containing azetidines can also serve as a bioisosteric replacement for fragments like morpholines and thiomorpholines. researchgate.net This allows for the modulation of physicochemical properties and the creation of analogues with potentially improved pharmacokinetic profiles. researchgate.net

Impact on Molecular Rigidity in Drug Design

The conformational rigidity of a molecule can have a profound impact on its binding affinity to a biological target. The strained four-membered ring of azetidine inherently introduces a degree of rigidity into a molecule. researchgate.net By replacing more flexible fragments with an azetidine core, medicinal chemists can lock a molecule into a more bioactive conformation, potentially leading to increased potency.

Incorporating a spirocyclic azetidine can further enhance this rigidity, positioning substituents in otherwise inaccessible regions of chemical space. researchgate.net This can be particularly advantageous in designing inhibitors that target specific binding pockets in enzymes or receptors.

Modulating Physicochemical Properties of Drug Molecules

The introduction of fluorine and an azetidine ring can significantly alter a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Fluorine, in particular, is known to modulate properties such as lipophilicity (logP), metabolic stability, and pKa.

The table below illustrates how the introduction of an azetidine moiety can influence key physicochemical properties relevant to drug design.

| Property | Impact of Azetidine Incorporation | Rationale |

| Aqueous Solubility | Often Improved | The nitrogen atom can act as a hydrogen bond acceptor, increasing polarity. researchgate.net |

| Lipophilicity (logP) | Can be decreased | Replacement of larger, more lipophilic groups can lower the overall logP. |

| Metabolic Stability | Can be increased | The strained ring can be more resistant to metabolic degradation. |

| Molecular Rigidity | Increased | The four-membered ring restricts conformational freedom. researchgate.net |

| pKa | Modified | The basicity of the nitrogen atom can be tuned by substituents. |

Design of Novel Chemical Motifs and Molecular Scaffolds

The this compound unit is a valuable scaffold for the creation of novel chemical entities. Azetidines are considered bioisosteres of various other cyclic and acyclic structures, allowing chemists to replace a part of a known active molecule with this motif to improve its properties without losing its primary function. For instance, fluoro-substituted pyrazolylpyrazolines have been synthesized as novel scaffolds for developing new antimicrobial and antimalarial agents. google.com This highlights a broader strategy where fluorinated heterocycles, including derivatives of this compound, can serve as the foundation for new classes of compounds with unique three-dimensional shapes and biological activities. The synthesis of various 3-fluoroazetidine (B1273558) derivatives has been reported, providing pathways to incorporate this novel scaffold into a wide range of molecules. nih.gov

Application as Linker Motifs in Molecular Conjugates

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical composition are crucial for the proper orientation of the two proteins to form a productive ternary complex.

While there are no specific published examples of this compound being used in PROTACs, its properties make it an intriguing candidate for linker design. Its rigid four-membered ring structure could provide conformational constraint, which is often desirable in linker design to reduce the entropic cost of forming the ternary complex. Furthermore, its potential for improved metabolic stability could enhance the in vivo lifetime of the PROTAC molecule.

Use as Chiral Templates in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral molecule, is vital in drug development, as different enantiomers can have vastly different biological activities. The this compound molecule possesses a chiral center at the C3 position. This inherent chirality allows it to be used as a chiral template or building block.

The synthesis of chiral precursors is a key step. For example, methods have been developed for the asymmetric synthesis of precursors to fluorinated therapeutics like 3'-deoxy-3'-18F-fluorothymidine (18F-FLT) using chiral templates. researchgate.net Similarly, syntheses of chiral 3-fluoroazetidine carboxylic acids have been described, which can serve as constrained, fluorinated analogues of proline in peptides. rsc.org These examples demonstrate the principle that once a chiral fluorinated building block like (R)- or (S)-3-fluoro-3-isopropyl-azetidine is synthesized or resolved, it can guide the stereochemistry of subsequent reactions, enabling the construction of complex, enantiomerically pure molecules. researchgate.netrsc.org

Potential in Polymerization Chemistry

The chemistry of polymers derived from azetidines is an area of growing interest due to their potential applications in coatings, materials science, and biomedicine. Azetidines can undergo cationic ring-opening polymerization (CROP) due to the strain in the four-membered ring.

Studies on the polymerization of substituted azetidines, such as 1,3,3-trimethylazetidine, have shown that the reaction proceeds via a cationic mechanism to form poly(trimethylenimine) structures. The polymerization of 1,3,3-trimethylazetidine was found to be a "living" polymerization, meaning it proceeds without termination, allowing for the synthesis of polymers with controlled molecular weights and block copolymers.

Based on these findings, this compound is a potential monomer for CROP. The electron-withdrawing nature of the fluorine atom at the 3-position would likely influence the monomer's reactivity and the properties of the resulting polymer. The steric bulk of the isopropyl group would also play a role in the polymerization kinetics and the final polymer structure. The resulting fluorinated polyamines could exhibit unique properties, such as altered thermal stability, surface energy, and biocompatibility, making them attractive for specialized applications.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-substituted-3-fluoroazetidines presents considerable challenges, particularly in controlling stereochemistry and ensuring environmental sustainability. Current research is actively addressing these issues through innovative catalytic methods and green chemistry principles.

Catalytic and Stereoselective Methodologies for Fluorinated Azetidines

The creation of the chiral quaternary carbon center in 3-fluoro-3-isopropyl-azetidine is a significant synthetic hurdle. Recent advancements in asymmetric catalysis are providing powerful solutions. Organocatalysis, in particular, has emerged as a robust strategy. For instance, asymmetric thiourea (B124793) and squaramide catalysts have been successfully employed in the synthesis of α-azetidinyl tertiary alkyl fluorides, achieving high yields and excellent enantioselectivities. nih.gov These methods often involve the reaction of N-protected azetidine (B1206935) precursors with fluorinating agents in the presence of a chiral catalyst. nih.gov

Gold-catalyzed reactions represent another frontier. A flexible synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov While this produces a ketone, it serves as a versatile intermediate that can be subsequently fluorinated and alkylated to generate the desired this compound structure. The development of direct, enantioselective fluorination of azetidine-derived enolates or related precursors remains an active area of investigation, promising more direct and efficient routes. grantome.comresearchgate.net

Table 1: Examples of Catalytic Asymmetric Reactions for Azetidine Functionalization

| Catalyst Type | Precursor Type | Reaction | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Squaramide | Cbz and Boc-protected azetidines | Fluorooxindole addition | 90-97% | 92-93% | nih.gov |

| Gold (I) | Chiral N-propargylsulfonamides | Oxidative Cyclization | 61% (for a spirocyclic system) | >98% | nih.gov |

Green Chemistry Approaches in Azetidine Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green approaches to azetidine synthesis are gaining traction. researchgate.net These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. Photo-induced catalysis is one such promising strategy. A copper-catalyzed radical annulation of aliphatic amines with alkynes using visible light has been reported for the production of azetidines, offering a more environmentally benign alternative to traditional methods. nih.gov

Microwave-assisted organic synthesis (MAOS) has also been applied to the one-pot synthesis of nitrogen-containing heterocycles, including azetidines, often using water as a solvent. organic-chemistry.org These methods significantly reduce reaction times and can lead to higher yields with fewer byproducts. organic-chemistry.org Developing a green synthesis for this compound would likely involve combining a sustainable cyclization method with an environmentally friendly fluorination step, potentially using less hazardous fluoride (B91410) sources and catalytic processes. researchgate.netnih.gov

Advanced Functionalization and Derivatization Strategies for this compound

The this compound scaffold serves as a valuable starting point for creating diverse molecular architectures. Advanced functionalization strategies focus on modifying the azetidine nitrogen and exploring ring-opening or ring-expansion reactions to generate novel heterocyclic systems.

The nitrogen atom of the azetidine ring provides a key handle for derivatization. It can be functionalized using various electrophiles to install a wide range of substituents, thereby modulating the compound's physicochemical properties. For example, methods developed for azetidine sulfonyl fluorides demonstrate that the nitrogen can be selectively functionalized even in the presence of other reactive groups. nih.gov This allows for the introduction of linkers, pharmacophores, or "click" handles for applications in chemical biology and the construction of bifunctional molecules. nih.gov

More complex transformations include rearrangements of the azetidine ring itself. Chiral 2-substituted azetidines have been shown to undergo rearrangement to form highly substituted 2-(trifluoromethyl)pyrrolidines. nih.gov Applying similar logic, derivatives of this compound could potentially be used as precursors for other fluorinated heterocyclic systems, such as pyrrolidines or even larger rings, through controlled ring-expansion reactions. nih.govresearchgate.net These strategies dramatically increase the chemical space accessible from a single core scaffold.

Expansion of Applications in Drug Discovery and Chemical Biology

The unique structural and electronic properties of this compound make it an attractive scaffold for modern drug discovery and a versatile tool for chemical biology.

Rational Design of Fluorinated Azetidine-Based Scaffolds for Specific Interactions

The incorporation of a fluorinated azetidine motif is a powerful strategy in rational drug design. nih.govelsevierpure.com The fluorine atom can enhance metabolic stability, improve binding affinity by participating in favorable electrostatic interactions, and modulate the basicity (pKa) of the azetidine nitrogen. mykhailiukchem.orgmdpi.com The azetidine ring itself acts as a rigid, three-dimensional scaffold that can replace more flexible or metabolically labile groups, a concept known as scaffold hopping. nih.govnih.gov

Structure-activity relationship (SAR) studies on various fluorinated heterocyclic compounds have consistently shown that the position and nature of fluorine substitution are critical for biological activity. nih.govmdpi.com For this compound, rational design involves using this core and systematically varying the substituent on the ring nitrogen to optimize interactions with a specific biological target. mdpi.com Computational modeling can guide the selection of scaffolds that present the key binding elements in an optimal three-dimensional arrangement while maintaining favorable drug-like properties. nih.gov

Table 2: Influence of Fluorine on Molecular Properties for Drug Design

| Property | Effect of Fluorine Incorporation | Rationale/Benefit | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making it resistant to metabolic oxidation by P450 enzymes. | mykhailiukchem.orgmdpi.com |

| Binding Affinity | Can be enhanced | Fluorine can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. | mdpi.com |

| Lipophilicity | Increased | Fluorine is highly lipophilic, which can improve membrane permeability and bioavailability. | elsevierpure.com |

| Acidity/Basicity | Modulated | The high electronegativity of fluorine lowers the pKa of nearby amines, affecting their ionization state at physiological pH. | mykhailiukchem.org |

Exploration of New Biological Target Classes

While azetidine and its derivatives are known components of various bioactive compounds, including antibacterial and antiviral agents, there is vast potential for exploring new therapeutic areas. nih.govnih.gov The unique properties of this compound may allow it to interact with novel biological targets that have been challenging to address with other chemical scaffolds.

For example, related azetidinone compounds have shown promise as anticancer agents by inducing apoptosis in cancer cell lines. nih.gov This suggests that libraries based on the this compound scaffold could be screened against various cancer targets. Furthermore, the development of azetidine-substituted fluorescent compounds highlights their potential as probes in chemical biology. google.com By attaching a fluorophore to the this compound core, researchers could create tools to visualize and study biological processes in living cells, potentially identifying new protein-protein interactions or tracking the localization of specific enzymes. google.com This dual utility in both therapeutic design and as a research tool underscores the expanding future directions for this valuable chemical entity.

Exploration of Novel Reactivity Pathways for Azetidines

The inherent ring strain of the azetidine core, estimated at 25.2 kcal/mol, is a key driver of its reactivity, making it a versatile scaffold in organic synthesis. nih.govresearchgate.net While more stable than aziridines, this strain allows for unique, triggerable reactivity under specific conditions. nih.govresearchgate.netrsc.org Research into novel reactivity pathways for azetidines is a burgeoning field, promising new ways to functionalize and utilize these four-membered heterocycles.